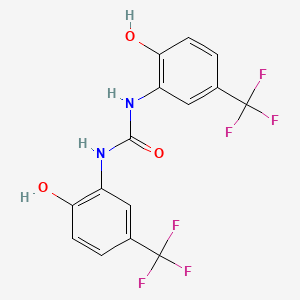
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Overview
Description
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, also known as NS1643, is a diphenylurea compound . It is a small organic molecule that has been tested for its ability to increase the activity of human ERG (HERG) channels expressed heterologously .
Chemical Reactions Analysis
This compound (NS1643) has been reported to activate human ether-à-go-go-related gene current . It increased both steady-state and tail current at all voltages tested . The EC50 value for HERG channel activation was 10.5 μM .Scientific Research Applications
1. Cancer Research and Treatment
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea has shown potential in cancer research. Denoyelle et al. (2012) reported that symmetrical N,N'-diarylureas, including compounds similar to this compound, were potent activators of the eIF2α kinase heme regulated inhibitor. These compounds reduced the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibited cancer cell proliferation, suggesting their use in anti-cancer agents (Denoyelle et al., 2012).
2. Organocatalysis in Organic Chemistry
The use of (thio)urea derivatives, including N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has rapidly increased in organic chemistry for organocatalysis. This compound, in particular, has played a significant role in the development of H-bond organocatalysts, being used extensively in promoting organic transformations (Zhang, Bao, & Xing, 2014).
3. Development of Medicinal Compounds
In the realm of medicinal chemistry, novel compounds including this compound derivatives have been synthesized and evaluated for biological activity. Perković et al. (2016) designed and synthesized various compounds with primaquine and hydroxy or halogen substituted benzene moieties bridged by urea or bis-urea functionalities, demonstrating their potential in antiproliferative and antimicrobial activities (Perković et al., 2016).
4. DNA Interaction Studies
The interaction of derivatives of this compound with DNA has been studied, providing insights into their potential therapeutic applications. Ajloo et al. (2015) investigated the binding of Schiff bases containing N2O2 donor atoms derived from this compound to DNA, revealing that these compounds bind to DNA in an intercalative mode (Ajloo et al., 2015).
5. Synthesis of Novel Chemical CompoundsResearch has also focused on the synthesis of new chemical compounds using derivatives of this compound. For instance, Kuzueva et al. (200
- explored the reaction of ureas with fluoroalkyl-substituted 1,3-diketones to produce novel pyrimidines, demonstrating the versatility of these compounds in chemical synthesis (Kuzueva, Burgart, Saloutin, & Chupakhin, 2001).
6. Exploration of Ion Channel Activation
In the field of pharmacology, studies have investigated the role of this compound in ion channel activation. Casis et al. (2006) characterized the effects of this compound, known as NS1643, on cloned human ether-a-go-go-related gene (hERG) K+ channels, highlighting its potential in modulating ion channel functions (Casis, Olesen, & Sanguinetti, 2006).
Mechanism of Action
Target of Action
NS1643, also known as “NS-1643” or “1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea”, is a human ether-a-go-go related gene (hERG) KV 11.1 channel activator . It primarily targets the hERG KV 11.1 and KV 11.2 channels . These channels play a crucial role in the electrical activity of the heart and are involved in the repolarization phase of the cardiac action potential .
Mode of Action
NS1643 interacts with its targets, the hERG KV 11.1 and KV 11.2 channels, by activating these channels . It exhibits different molecular mechanisms of action at KV 11.1 (hERG1) and KV 11.2 (hERG2) channels . The activation of these channels by NS1643 occurs in a dose-dependent manner . At a concentration of 10 µM, the steady-state outward current increases by about 80%, and this current increase is associated with a significant shift in the voltage dependence of activation to more negative potentials by about 15 mV .
Biochemical Pathways
NS1643 affects the biochemical pathways involving the hERG KV 11.1 and KV 11.2 channels. It has been found to inhibit the TGFβ signaling pathway via activation of Calcineurin, leading to the dephosphorylation of the downstream effectors R-SMADs . This results in the suppression of the mesenchymal phenotype, which is crucial for cancer cell migration and invasion .
Pharmacokinetics
It’s known that ns1643 is soluble in ethanol and dmso , which could potentially influence its bioavailability.
Result of Action
The activation of hERG KV 11.1 and KV 11.2 channels by NS1643 leads to various molecular and cellular effects. It has been found to inhibit the growth of breast cancer tumors in triple-negative breast cancer (TNBC) mouse models . Additionally, NS1643 inhibits cell migration and invasion of breast cancer cells . In the context of cardiac cells, NS1643 displays antiarrhythmic activity .
Action Environment
It’s worth noting that the effects of ns1643 can vary depending on the expression system used .
Future Directions
properties
IUPAC Name |
1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVQMRYJZHGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436481 | |
| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
448895-37-2 | |
| Record name | NS-1643 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS1643 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-1643 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:
- Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.
- Suppression of arrhythmias: By enhancing repolarization, NS1643 can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.
- Modulation of cellular processes: Research indicates that NS1643 can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.
ANone: NS1643, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.
ANone: The provided research papers primarily focus on the pharmacological aspects of NS1643 and don't delve into its material compatibility or stability under various conditions outside of a biological context.
ANone: NS1643 is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.
ANone: Yes, computational methods have been employed to understand NS1643's mechanism of action.
- In silico docking: This technique helped predict potential binding sites of NS1643 on the hERG1 channel, guiding further mutagenesis studies.
- Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how NS1643 alters the gating kinetics of hERG1 channels.
ANone: Research has identified key structural features influencing NS1643's activity:
- Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.
- Mutations in hERG1: Specific mutations can alter NS1643 sensitivity, highlighting important residues for binding and/or modulating the drug's effect.
- Analog development: Studies exploring NS1643 analogs can provide further insights into the SAR and help optimize its pharmacological properties.
ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.
ANone: While the research primarily focuses on NS1643's electrophysiological effects, some information on its PK/PD can be gleaned:
- Route of administration: Studies have used intravenous infusion and intraperitoneal injections of NS1643.
- Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.
- Duration of action: The effects of NS1643 appear to be reversible, with action potential duration returning to baseline upon washout.
ANone: NS1643 has demonstrated efficacy in both in vitro and in vivo models:
- In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.
- In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.
ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of NS1643, limited information on its toxicology is available.
- Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with NS1643, suggesting potential negative inotropic effects.
- Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of NS1643, can increase the risk of arrhythmias.
ANone: The provided research papers primarily focus on characterizing the pharmacological effects of NS1643 and do not delve into specific drug delivery or targeting strategies.
A: The research primarily focuses on the electrophysiological effects of NS1643. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to NS1643. Further research is needed to identify specific biomarkers for NS1643 efficacy or adverse effects.
ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.
ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to NS1643.
ANone: The discovery and characterization of NS1643 as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.
A: NS1643 research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



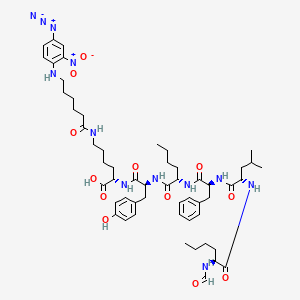
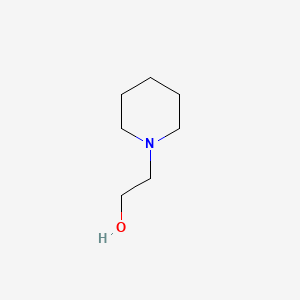
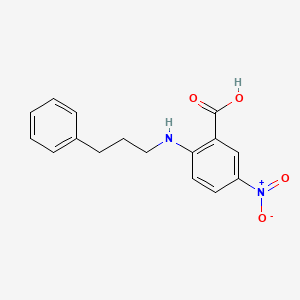
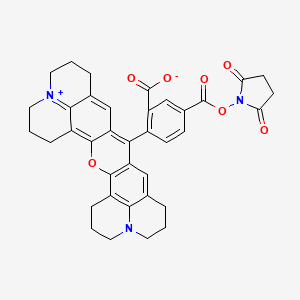
![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
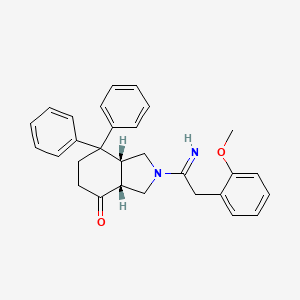
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
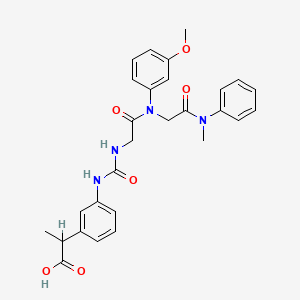
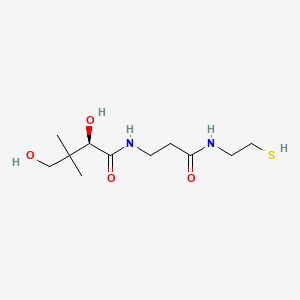

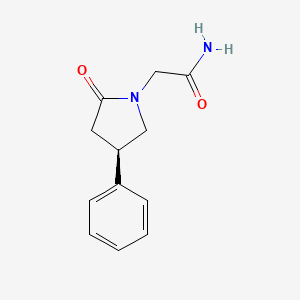
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)